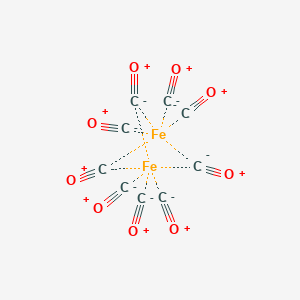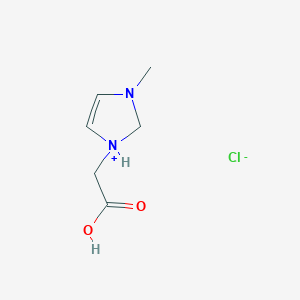
Zirconium, dichlorooxo-, octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichlorooxo-, octahydrate is an inorganic compound with the chemical formula ZrCl2·9H2O. This compound is a hydrated form of zirconium dichloride, which is known for its unique properties and applications in various fields. Zirconium dichloride itself is a black solid with a density of 3.6 g/cm³ and a melting point of 722°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zirconium, dichlorooxo-, octahydrate can be synthesized by heating zirconium in the presence of zirconium tetrachloride vapors. The reaction is as follows :
Zr+ZrCl4→2ZrCl2
This reaction requires high temperatures and controlled conditions to ensure the formation of zirconium dichloride. The nonahydrate form is obtained by hydrating the anhydrous zirconium dichloride in the presence of water.
Industrial Production Methods
Industrial production of zirconium dichloride involves the chlorination of zirconium oxide (ZrO2) or zirconium carbide (ZrC) at elevated temperatures. The process is typically carried out in a chlorinator, where zirconium oxide or carbide reacts with chlorine gas to produce zirconium tetrachloride, which is then reduced to zirconium dichloride .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium, dichlorooxo-, octahydrate undergoes various types of chemical reactions, including:
Oxidation: Zirconium dichloride can be oxidized to form zirconium tetrachloride (ZrCl4).
Reduction: It can be reduced to metallic zirconium.
Substitution: Zirconium dichloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents such as hydrogen gas or metals like magnesium can be used.
Substitution: Halides like bromides or iodides can be used in substitution reactions.
Major Products
Oxidation: Zirconium tetrachloride (ZrCl4)
Reduction: Metallic zirconium (Zr)
Substitution: Various zirconium halides (e.g., ZrBr2, ZrI2)
Aplicaciones Científicas De Investigación
Zirconium, dichlorooxo-, octahydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of zirconium(2+);dichloride;nonahydrate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules. This property makes it an effective catalyst in organic synthesis. In biological systems, zirconium compounds can interact with cellular components, leading to cytotoxic effects that are being explored for cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O): This compound is also a hydrated form of zirconium chloride and is used as a catalyst in organic reactions.
Zirconium(IV) tetrachloride (ZrCl4): Another zirconium halide, widely used in catalysis and as a precursor for other zirconium compounds.
Uniqueness
Zirconium, dichlorooxo-, octahydrate is unique due to its specific hydration state, which can influence its reactivity and applications. The nonahydrate form provides additional stability and solubility in aqueous solutions, making it suitable for certain applications where other zirconium compounds may not be as effective .
Propiedades
IUPAC Name |
zirconium(2+);dichloride;nonahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.9H2O.Zr/h2*1H;9*1H2;/q;;;;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHTIDQAXFYCR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8071502.png)
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)






![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)

![but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B8071568.png)
